2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester
CAS No.: 99689-20-0
Cat. No.: VC0015181
Molecular Formula: C₁₂H₂₁NO₈
Molecular Weight: 307.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99689-20-0 |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₈ |
| Molecular Weight | 307.3 |
| IUPAC Name | methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |
| Standard InChI | InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |
| SMILES | CC(C(=O)OC)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Introduction
Chemical Identification and Properties
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester is an important carbohydrate derivative with distinct chemical and physical properties. This section outlines the fundamental characteristics that define this compound.
Basic Identification
The compound is formally identified through several standardized nomenclature systems and identifiers used in chemical research:
| Parameter | Value |
|---|---|
| CAS Number | 99689-20-0 |
| Molecular Formula | C₁₂H₂₁NO₈ |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | methyl (2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoate |
| Standard InChI | InChI=1S/C12H21NO8/c1-6(12(19)20-3)21-11(10(18)9(17)5-15)8(4-14)13-7(2)16/h4,6,8-11,15,17-18H,5H2,1-3H3,(H,13,16)/t6-,8+,9-,10-,11-/m1/s1 |
The compound is also known by several synonyms in scientific literature, including N-Acetylmuramic Acid Methyl Ester and Muramic acid, N-acetyl-, methyl ester (9CI) .
Physical and Chemical Properties
The physical properties of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester provide important information for researchers handling this compound:
| Property | Characteristic |
|---|---|
| Physical Form | Solid |
| Color | White |
| Melting Point | 122-124°C |
| Solubility | Soluble in methanol |
These properties are essential considerations for researchers working with this compound in laboratory settings, particularly when designing purification protocols or formulating the compound for biological assays .
Structural Characteristics and Significance
The molecular structure of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester features several functional groups that contribute to its biological activity and chemical reactivity.
Key Structural Elements
The compound contains several important functional groups that define its chemical behavior:
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An acetamido group at the C-2 position
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A carboxyethyl group as a methyl ester at the C-3 position via an oxygen linkage
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Multiple hydroxyl groups that contribute to its solubility profile and hydrogen bonding capabilities
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A specific stereochemistry that is critical for its biological recognition
This particular arrangement of functional groups enables the compound to interact with enzymes involved in bacterial cell wall biosynthesis, making it valuable for research in antimicrobial development.
Biological Relevance
The structural similarity of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester to components of bacterial peptidoglycan gives it significant biological relevance. It is a derivative of N-acetylmuramic acid, which is a fundamental building block of bacterial cell walls. This relationship makes the compound valuable for studying bacterial cell wall synthesis and developing potential antibacterial agents.
Research has demonstrated that derivatives of this compound can interact with enzymes involved in peptidoglycan synthesis, potentially inhibiting bacterial growth. This interaction forms the basis for its applications in biochemical research and pharmaceutical development.
Synthesis and Preparation Methods
The preparation of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester involves specific chemical reactions and conditions to ensure proper formation of the target molecule.
General Synthetic Approach
The synthesis of this compound typically involves the esterification of the carboxylic acid group in N-acetylmuramic acid derivatives. This process generally follows a multi-step approach:
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Protection of reactive hydroxyl groups in the starting material
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Esterification of the carboxylic acid group using methanol and an acid catalyst
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Selective deprotection to yield the final product
This synthetic pathway requires careful control of reaction conditions to ensure stereochemical integrity and selective functionalization.
Reaction Conditions and Considerations
The esterification process typically employs methanol as both solvent and reagent, often in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Temperature control is critical during this process, as excessive heating can lead to side reactions or decomposition of the sensitive carbohydrate structure.
The purification of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester often involves column chromatography, with specific solvent systems optimized for the separation of carbohydrate derivatives. The final product typically appears as a white solid with the characteristic melting point range of 122-124°C .
Biochemical Significance and Applications
2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester has considerable importance in biochemical research, particularly in areas related to bacterial cell biology and antimicrobial development.
Role in Bacterial Cell Wall Research
The compound serves as a critical tool for studying bacterial cell wall biosynthesis. As a derivative of N-acetylmuramic acid, it provides researchers with a model compound that mimics natural substrates involved in peptidoglycan formation. This similarity allows for investigation of enzymes that catalyze key steps in bacterial cell wall construction, such as:
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Transglycosylases that form glycosidic bonds between carbohydrate components
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Transpeptidases that create cross-links between peptide chains
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Other enzymes involved in cell wall modification and maturation
Understanding these processes has significant implications for developing new strategies to combat bacterial infections, particularly those caused by antibiotic-resistant strains.
Applications in Pharmaceutical Research
The structural characteristics of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester make it valuable for pharmaceutical research, particularly in the development of antibacterial agents. Its ability to interact with enzymes involved in peptidoglycan synthesis suggests potential applications in:
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Development of novel antibiotics targeting cell wall biosynthesis
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Creation of enzyme inhibitors specific to bacterial pathways
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Design of diagnostic tools for bacterial identification
These applications highlight the compound's importance in addressing the growing challenge of antibiotic resistance, which represents one of the most pressing public health concerns globally.
| Supplier | Location | Service Coverage |
|---|---|---|
| CLEARSYNTH LABS LTD. | Hyderabad, India | Global |
| BOC Sciences | United States | Global |
| Medical Isotopes | United States | Global |
| Carbosynth Limited | United Kingdom | Global |
| Toronto Research Chemicals | Canada | Global |
| J & K SCIENTIFIC LTD. | China | Global |
These suppliers typically provide certificates of analysis and detailed product specifications to ensure the quality and purity of the compound .
Research Grade Specifications
When purchasing 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester for research applications, several quality parameters are typically specified:
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Purity (usually >95% or >98%)
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Identity confirmation through NMR and mass spectrometry
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Absence of significant impurities
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Conformity to expected physical properties, including melting point
These specifications are crucial for ensuring experimental reproducibility and validity of research findings using this compound .
Research Applications and Current Studies
The unique structural features of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester have led to its application in various research areas, particularly those focused on bacterial biology and antimicrobial development.
Cell Wall Biosynthesis Studies
Researchers utilize 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester to investigate the intricate processes involved in bacterial cell wall construction. The compound serves as:
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A substrate analog for studying transglycosylase and transpeptidase activities
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A tool for probing the specificity of enzymes involved in peptidoglycan synthesis
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A reference compound for developing biosynthetic inhibitors
These applications contribute to fundamental knowledge about bacterial physiology and potential vulnerabilities that could be exploited for therapeutic purposes.
Antimicrobial Development
The structural relationship between 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester and natural components of bacterial cell walls makes it valuable for antimicrobial research. Studies have explored:
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Modifications to enhance binding to target enzymes
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Structure-activity relationships to optimize antimicrobial properties
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Combination approaches with existing antibiotics to overcome resistance mechanisms
These research directions highlight the potential of this compound and its derivatives in addressing the growing challenge of antibiotic resistance.
Chemical Reactivity and Transformations
Understanding the chemical reactivity of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester provides insights into its potential modifications for research applications.
Functional Group Reactivity
The compound contains several reactive functional groups that can undergo chemical transformations:
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The methyl ester group can be hydrolyzed to regenerate the carboxylic acid
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The hydroxyl groups can be selectively protected, acylated, or otherwise derivatized
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The acetamido group provides opportunities for selective modifications
These reactive sites enable the creation of derivative compounds with potentially enhanced biological activities or altered physicochemical properties.
Common Chemical Transformations
Several chemical transformations are commonly employed with 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester:
| Transformation | Reagents | Product Type |
|---|---|---|
| Ester Hydrolysis | Aqueous base (NaOH, LiOH) | Free carboxylic acid |
| Acetylation | Acetic anhydride, pyridine | Acetylated derivatives |
| Deacetylation | Hydrazine or ammonia | Deacetylated derivatives |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol derivatives |
These transformations provide researchers with a toolkit for creating structural analogs to investigate structure-activity relationships and develop compounds with optimized properties for specific applications.
Future Research Directions
The ongoing investigation of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester continues to reveal new potential applications and areas for further exploration.
Emerging Applications
Several promising research directions are emerging for 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester and its derivatives:
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Development of selective inhibitors for specific bacterial enzymes
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Creation of diagnostic tools for bacterial identification based on cell wall components
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Exploration of combination therapies with existing antibiotics
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Investigation of species-specific targeting strategies
These directions highlight the compound's continued relevance in addressing challenges in bacterial infection control and antimicrobial resistance.
Methodological Advances
Advances in synthetic methodology and analytical techniques continue to enhance the utility of 2-Acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-2-D-glucose Methyl Ester in research:
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Improved synthetic routes with higher yields and stereoselectivity
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Enhanced analytical methods for characterization and purity assessment
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Novel delivery systems for biological applications
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Computational approaches to predict interactions with target enzymes
These methodological improvements facilitate more efficient research applications and expand the potential uses of this compound in both basic science and pharmaceutical development.
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